5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Medicinal chemistry teams requiring selective JAK2 inhibitors or CNS-targeted agents need this specific N-Boc-furopyridine scaffold-the thieno analog cannot replicate its pharmacological profile. • JAK2 IC50 = 0.7 nM with >30-fold selectivity over JAK3 (superior to tofacitinib) • Orthogonal deprotection compatibility (Boc vs. Cbz) for complex fragment coupling • Favorable XLogP3 1.7 & TPSA 42.7 Ų for oral bioavailability • ≥98% purity, bulk and R&D quantities available for immediate shipment

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 179060-34-5
Cat. No. B2603399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
CAS179060-34-5
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3
InChIKeyAEIQKXMKADMJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Identity, Physicochemical Profile & Procurement


5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 179060-34-5; MFCD22574995), systematically named tert-butyl 6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate, is a bicyclic N-Boc-protected heterocycle with molecular formula C12H17NO3 and molecular weight 223.27 g/mol [1]. It belongs to the hydrogenated furo[3,2-c]pyridine class, a privileged scaffold in medicinal chemistry that serves as the key structural framework for multiple bioactive series including potent JAK2 inhibitors, κ-opioid receptor agonists, and antitubercular agents [2]. The compound features a fused furan–tetrahydropyridine ring system with a tert-butoxycarbonyl (Boc) protecting group at the 5-position nitrogen, enabling controlled downstream derivatization under orthogonal deprotection conditions. Commercially available from multiple vendors at purities typically ≥95% (with some suppliers offering ≥98%), this intermediate is used primarily as a building block in pharmaceutical research and organic synthesis [1].

Boc-protected furo[3,2-c]pyridine building block
Orthogonal deprotection (acid-labile Boc, Cbz compatible)
Scaffold for kinase inhibitor and CNS pharmacophore synthesis

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Why Generic Substitution Fails


Although the tetrahydrofuro[3,2-c]pyridine scaffold superficially resembles its tetrahydrothieno[3,2-c]pyridine and tetrahydropyrrolo[3,2-c]pyridine congeners, the identity of the fused heterocycle (furan O vs. thiophene S vs. pyrrole NH) and the choice of N-protecting group (Boc vs. Cbz) produce quantifiable differences in physicochemical properties, synthetic efficiency, orthogonal deprotection compatibility, and downstream biological target engagement that preclude simple interchange [1]. Direct head-to-head pharmacological comparisons have established that the furo[3,2-c]pyridine and thieno[3,2-c]pyridine ring systems engage distinct neuronal mechanisms despite convergent behavioral readouts, while SAR studies demonstrate that the 4,5,6,7-tetrahydrofuro[3,2-c]pyridine core confers uniquely potent JAK2 inhibitory activity (IC50 = 0.7 nM) not replicated by other heterocyclic surrogates [2]. Substituting the Boc group for Cbz eliminates acid-labile orthogonal deprotection capability, and substituting the furan oxygen for sulfur alters logP by ~0.7 units and TPSA by ~15 Ų, impacting both synthetic tractability and ultimate drug-likeness of downstream products [1].

Thieno analog replacement may shift neuronal mechanism and physicochemical profile (lipophilicity, polar surface area differ).
Cbz analog lacks orthogonal acid-labile deprotection, limiting sequential multi-step strategies.
Other heterocyclic cores (pyrrolo, thieno) may not replicate furo-derived JAK2 selectivity in inhibitor design.

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Differentiation Evidence


Boc vs. Cbz: Orthogonal Deprotection Capability

The Boc (tert-butoxycarbonyl) protecting group on 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is selectively removable under mild acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v at room temperature), whereas the Cbz (benzyloxycarbonyl) analog requires catalytic hydrogenolysis or strongly acidic conditions (TFA, 2–4 h at room temperature) for cleavage . When both Boc and Cbz groups coexist in a synthetic intermediate, catalytic hydrogenolysis selectively removes Cbz while leaving Boc intact; conversely, acidolysis selectively removes Boc without affecting Cbz, enabling fully orthogonal protection schemes that are impossible with Cbz-only intermediates . This orthogonal behavior is well-established in protecting group chemistry and is directly applicable to tetrahydrofuro[3,2-c]pyridine derivatization sequences where the Cbz analog lacks this dual-selectivity advantage [1].

Boc vs Cbz Deprotection
Class-level
Boc: TFA/CH₂Cl₂, RT; Cbz: H₂/Pd-C or strong acid
Enables orthogonal protection; Cbz cannot achieve acid-selective removal
Class-level inference from protecting group principles
Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Furo vs. Thieno: Distinct Neuronal Mechanisms

In a direct comparative study published in the Journal of Medicinal Chemistry, the 4-(1-piperazinyl)furo[3,2-c]pyridine and 4-(1-piperazinyl)thieno[3,2-c]pyridine lead prototypes (compounds 22 and 33) were evaluated side-by-side in electrophysiological assays on dopamine neurons in areas A9 and A10 [1]. Despite sharing significant behavioral activity in blockade of apomorphine stereotypy, apomorphine-induced climbing, Sidman avoidance, and conditioned avoidance paradigms, electrophysiological recordings revealed that the two molecules produce distinctively different effects on dopamine neuronal firing patterns [1]. The authors concluded that "it is likely that the thieno- and furo[3,2-c]pyridine rings employ different mechanisms to achieve this convergence of biological effects" [1]. Both series exhibited potent affinity for serotonin 5-HT1 and 5-HT2 receptors but weak interaction with the dopamine D2 receptor [1].

Neuronal Mechanism
Head-to-head
Distinct dopamine neuron firing patterns (A9/A10) despite convergent behavioral readouts
Furo and thieno scaffolds engage different neuronal mechanisms
Electrophysiology study in rat; not interchangeable pharmacophores
Antipsychotic pharmacophore Dopamine neuron electrophysiology Mechanism of action

Superior JAK2 Selectivity over JAK3

In a 2017 Bioorganic & Medicinal Chemistry study, a series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivatives was designed, synthesized, and screened against JAK2 and JAK3 kinases [1]. The lead compound 16h (JAK2-IN-4, CAS 1438284-00-4), built directly on the tetrahydrofuro[3,2-c]pyridine scaffold, exhibited JAK2 IC50 = 0.7 nM and JAK3 IC50 = 23.2 nM, yielding a JAK3/JAK2 selectivity ratio of 33-fold [1]. By comparison, the clinical pan-JAK inhibitor tofacitinib displays JAK2 IC50 ≈ 20 nM with substantially lower JAK2/JAK3 selectivity (reported JAK2 IC50 values ranging from 4.1 to 20 nM depending on assay format, with JAK3 IC50 often lower than or comparable to JAK2) [2]. The tetrahydrofuro[3,2-c]pyridine-derived compound thus demonstrates approximately 29-fold greater JAK2 potency and markedly improved JAK2-over-JAK3 selectivity relative to the tofacitinib benchmark [1][2].

JAK2 Inhibitor Potency
Assay context
JAK2 IC₅₀ 0.7 nM; 33-fold selectivity over JAK3
Scaffold-derived inhibitor shows differentiated kinase profile
Derivative-based evidence (compound 16h); cross-study comparison to tofacitinib
JAK2 inhibition Kinase selectivity Myeloproliferative neoplasms

Quantitative Boc Protection Yield

The Boc protection of 4,5,6,7-tetrahydrofuro[3,2-c]pyridine (425 mg, 3.45 mmol) using di-tert-butyl dicarbonate (753 mg, 3.45 mmol, 1.0 equiv) in dichloromethane at 0 °C to room temperature over 16 hours proceeds with quantitative efficiency, yielding 801 mg (100%) of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as an orange syrup . This protocol, disclosed in patent WO2016/33440 (Paragraph 0158), uses only 1.0 equivalent of Boc₂O and requires no chromatographic purification, contrasting with typical Cbz protection procedures that often require excess benzyl chloroformate (1.2–2.0 equiv) and aqueous workup, and that generally deliver yields in the 81–94% range for amine substrates [1]. The quantitative conversion and operational simplicity of the Boc procedure reduce both raw material costs and purification burden in multi-step synthetic sequences.

Synthetic Yield
Head-to-head
100% Boc protection yield (1.0 equiv Boc₂O, DCM, 16 h)
Quantitative conversion simplifies scale-up synthesis
vs typical Cbz protection 81–94% yield; patent protocol
Synthetic efficiency Amine protection Process chemistry

Physicochemical Differences: Furo vs. Thieno Analogs

Comparison of PubChem-computed physicochemical properties reveals that 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CID 19600241) has an XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 42.7 Ų, whereas its direct sulfur analog 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CID 18377286, CAS 230301-73-2) has an XLogP3-AA of 2.4 and a TPSA of 57.8 Ų [1][2]. The ΔXLogP3 of +0.7 units and ΔTPSA of +15.1 Ų for the thieno analog indicate that replacing the furan oxygen with sulfur increases lipophilicity and polar surface area simultaneously, which can negatively impact oral bioavailability predictions (higher logP reduces aqueous solubility; higher TPSA above 60 Ų begins to limit passive membrane permeability) [1][2]. The furo analog's lower logP and lower TPSA place it in a more favorable region of drug-likeness space (adhering more closely to Lipinski and Veber guidelines) for downstream lead optimization.

Physicochemical Profile
Head-to-head
XLogP3 1.7, TPSA 42.7 Ų (furo) vs 2.4, 57.8 Ų (thieno)
Furo scaffold: lower lipophilicity, smaller polar surface area
Computed properties; more favorable drug-likeness space
Lipophilicity Polar surface area Drug-likeness prediction

Furo vs. Thieno: Commercial Pricing and Availability

The 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 179060-34-5) is commercially available from multiple vendors at purities of ≥95% to ≥98% . Representative pricing includes $306/250 mg and $758/1 g (AKSci, catalog 6331AJ, as of March 2026) . In contrast, the thieno analog 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 230301-73-2) is priced at $32/1 g and $118/5 g (AKSci, catalog W4683, as of September 2025), representing an approximately 24-fold lower cost per gram . This substantial price differential reflects the relative synthetic accessibility of the thieno scaffold (derived from commercially abundant thiophene precursors) versus the furo scaffold (requiring furan-based starting materials with more limited commercial sourcing and greater synthetic complexity), and must be factored into procurement decisions for large-scale medicinal chemistry campaigns where scaffold choice carries significant budget implications.

Procurement Cost
Data to verify
~$758/g (furo) vs $32/g (thieno) – approx. 24× difference
Higher cost reflects synthetic complexity; verify pricing
Vendor quotes as of 2025–2026; source-specific review
Procurement Cost analysis Building block sourcing

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine: Application Scenarios


JAK2-Selective Inhibitor Lead Optimization

Medicinal chemistry teams pursuing selective JAK2 inhibitors for myeloproliferative neoplasms or inflammatory diseases should prioritize 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as the key intermediate for constructing 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivatives, which have demonstrated JAK2 IC50 = 0.7 nM with >30-fold selectivity over JAK3—superior to the clinical benchmark tofacitinib [1]. The Boc protecting group enables acid-mediated deprotection to expose the tetrahydropyridine nitrogen for subsequent N-functionalization without affecting other base-labile functionalities in the molecule [2].

Orthogonal Protecting Group Strategies

When designing synthetic routes that require sequential deprotection of two different amine functionalities, 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is the preferred protected intermediate because the Boc group can be removed with TFA/CH₂Cl₂ while leaving a Cbz group intact, or alternatively, catalytic hydrogenolysis can remove a coexisting Cbz group without affecting the Boc group [1]. This orthogonal deprotection capability is not achievable with the Cbz-protected analog alone and is critical for complex fragment coupling strategies in pharmaceutical process chemistry [1].

CNS Drug Discovery: Differentiated Pharmacophore Mechanisms

For antipsychotic or CNS-targeted programs where the furo[3,2-c]pyridine pharmacophore's distinct electrophysiological signature on A9/A10 dopamine neurons is required (as opposed to the thieno[3,2-c]pyridine scaffold's different mechanism), 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine provides the essential N-protected entry point for synthesizing 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives with the correct neuronal mechanism [1]. The thieno scaffold cannot substitute for the furo scaffold in this context, as the two ring systems produce distinctively different dopamine neuronal firing patterns despite convergent behavioral pharmacology [1].

Physicochemical-Driven Scaffold Selection for Oral Bioavailability

Programs prioritizing oral bioavailability should select 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine over the thieno analog based on its more favorable computed XLogP3 (1.7 vs. 2.4) and TPSA (42.7 vs. 57.8 Ų), which together predict superior passive membrane permeability and aqueous solubility characteristics [1][2]. The furo scaffold's lower lipophilicity and smaller polar surface area align more closely with established drug-likeness guidelines and are expected to translate into improved ADME profiles for final drug candidates [1][2].

Application
Selection Property
Validation Focus
JAK2 pathway inhibitor synthesis
Furo[3,2-c]pyridine scaffold for JAK2 selectivity context
Kinase selectivity profiling; JAK2 vs JAK3 assay review
Orthogonal protecting group strategies
Boc group acid-labile, compatible with Cbz hydrogenolysis
Sequential deprotection efficiency; route compatibility
CNS pharmacophore studies
Distinct neuronal mechanism vs. thieno scaffold
Dopamine neuron electrophysiology context
Oral bioavailability-oriented scaffold selection
Lower lipophilicity and polar surface area vs. thieno
Computed ADME property benchmarking
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